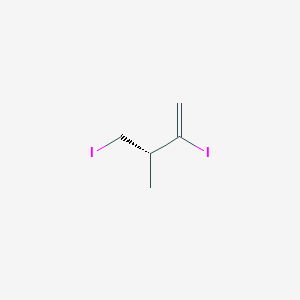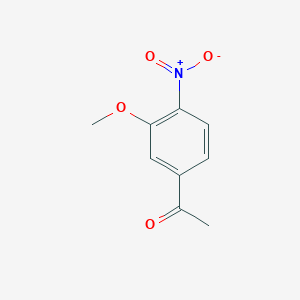
1-(3-Methoxy-4-nitrophenyl)ethanone
Vue d'ensemble
Description
“1-(3-Methoxy-4-nitrophenyl)ethanone” is also known as “4’-Methoxy-3’-nitroacetophenone” and has the molecular formula C9H9NO4 . It is a compound that falls under the category of acetophenones .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using specialized software . The compound has a molecular weight of 195.1721 .Applications De Recherche Scientifique
Phase Equilibrium Studies
Research on similar compounds to 1-(3-Methoxy-4-nitrophenyl)ethanone, such as 1-(3-nitrophenyl)ethanone, has involved studying their solid-liquid phase equilibrium. These studies, focusing on compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, examine their ternary phase equilibrium in solvents like methanol or n-propanol. Such research is crucial in understanding how these compounds behave in various temperature conditions and can aid in their separation processes in chemical synthesis (Li et al., 2019).
Hydrogen Bonding Analysis
Studies on compounds structurally related to this compound, like 1-(2-hydroxy-5-nitrophenyl)ethanone, involve analyzing hydrogen bonding motifs using techniques like X-ray and neutron diffraction. This research is significant for understanding the molecular structure and bonding characteristics, which can have implications in material science and drug design (Hibbs et al., 2003).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound, such as 1-(2-nitrophenyl)ethanone, have been studied extensively. This includes exploring their use in forming new compounds via reactions like Claisen–Schmidt condensation. Such research is pivotal in organic chemistry for developing new materials and pharmaceuticals (Guo et al., 2009).
Vibrational and Computational Studies
Computational assessments of biochemical properties and vibrational assignments of arylpiperazine-based drugs related to this compound have been conducted. This includes the study of their vibrational spectra and molecular docking mechanisms, which are crucial in drug development (Onawole et al., 2017).
Propriétés
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZCBCLSMAVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470492 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22106-39-4 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

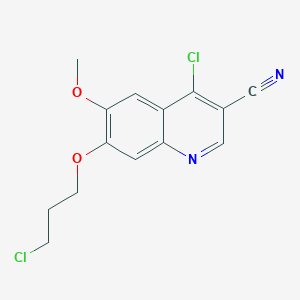

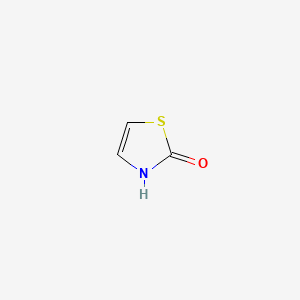
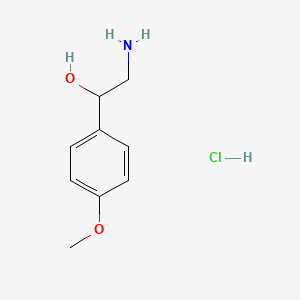
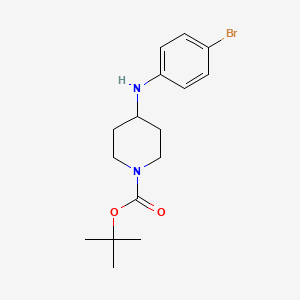
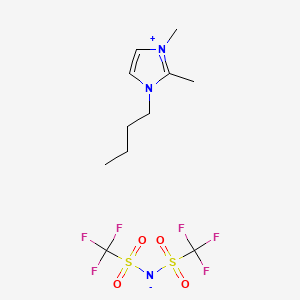
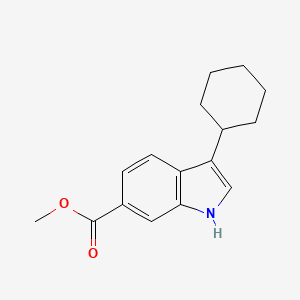
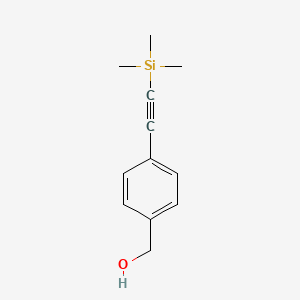

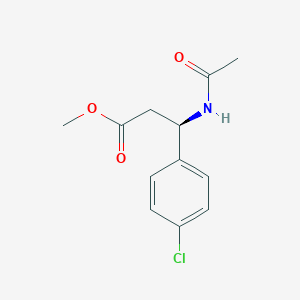
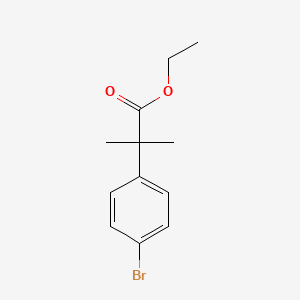
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
